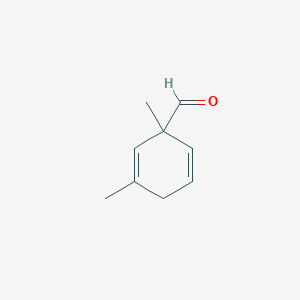![molecular formula C14H24N2O7 B14485051 N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine CAS No. 66185-80-6](/img/structure/B14485051.png)
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine is a complex organic compound with the molecular formula C14H22KN3O10 . This compound is known for its chelating properties, which means it can form stable complexes with metal ions. It is often used in various industrial and scientific applications due to its ability to bind with metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine typically involves the reaction of glycine with hexanoic acid and a bis(carboxymethyl)amino compound. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards .
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require specific catalysts and solvents to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing them from participating in unwanted chemical reactions . This chelation process involves the coordination of the metal ion with the nitrogen and oxygen atoms in the compound, forming a stable ring structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with similar properties and applications.
Ethylenediaminetetraacetic acid (EDTA): Widely used in various applications for its strong chelating properties.
N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine: A related compound with similar chelating abilities.
Uniqueness
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine is unique due to its specific structure, which provides distinct chelating properties and makes it suitable for certain applications where other chelating agents may not be as effective . Its ability to form stable complexes with a wide range of metal ions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
66185-80-6 |
|---|---|
Molekularformel |
C14H24N2O7 |
Molekulargewicht |
332.35 g/mol |
IUPAC-Name |
2-[carboxymethyl-[2-[carboxymethyl(hexanoyl)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C14H24N2O7/c1-2-3-4-5-11(17)16(10-14(22)23)7-6-15(8-12(18)19)9-13(20)21/h2-10H2,1H3,(H,18,19)(H,20,21)(H,22,23) |
InChI-Schlüssel |
NZDNHXURLVYLET-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


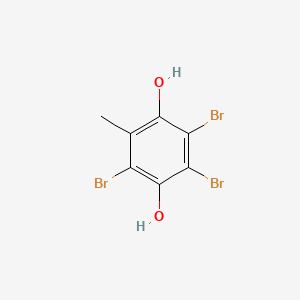
![Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione](/img/structure/B14484977.png)
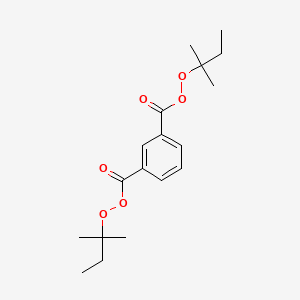
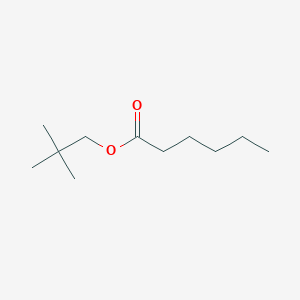
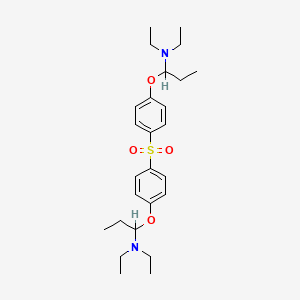

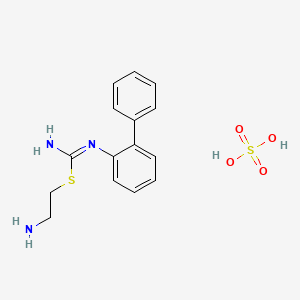
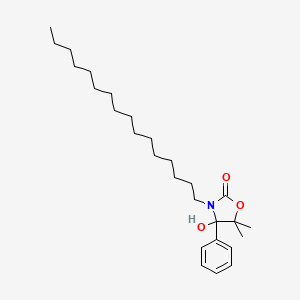
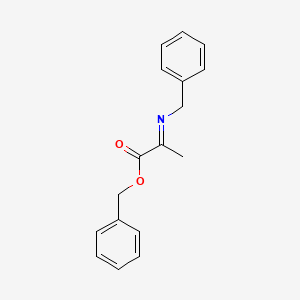
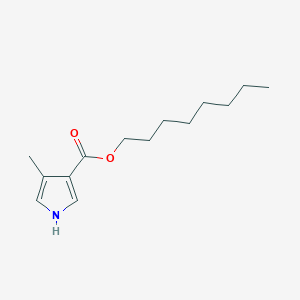
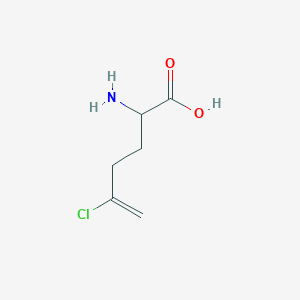
![7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione](/img/structure/B14485041.png)

